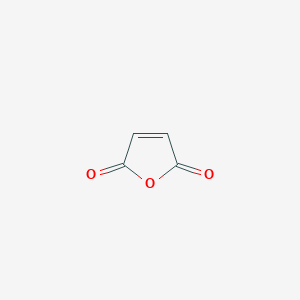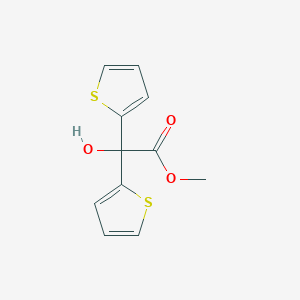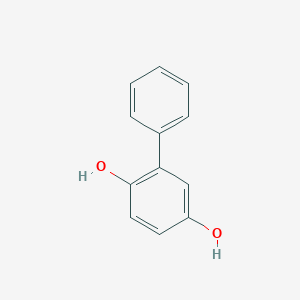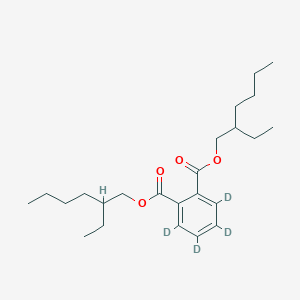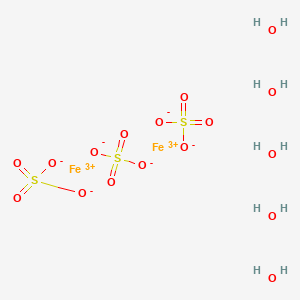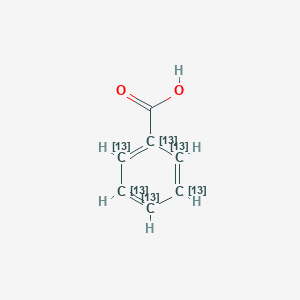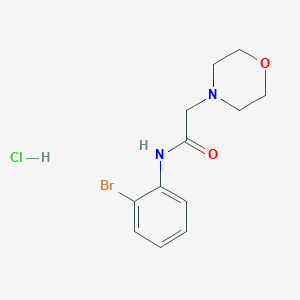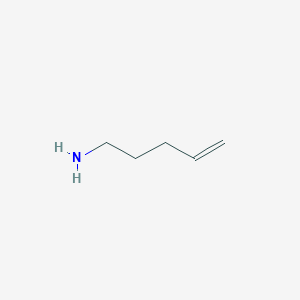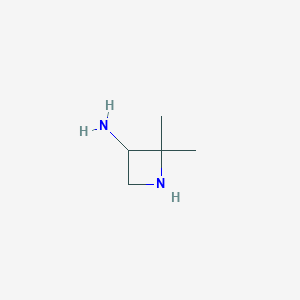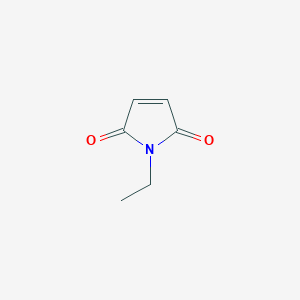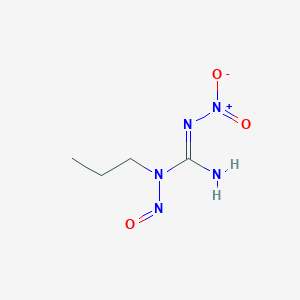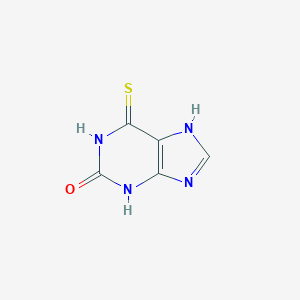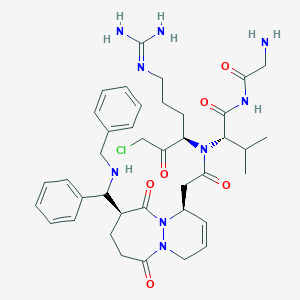
Fpam-cmk
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the natural compound chloromethylketone, which has been extensively studied for its biological activities. Fpam-cmk has been synthesized using a specific method and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
Fpam-cmk acts as an irreversible inhibitor of specific proteases by binding covalently to their active site. This binding prevents the protease from carrying out its function, leading to a loss of enzyme activity. The specificity of Fpam-cmk towards certain proteases allows researchers to study their functions in more detail.
生化和生理效应
Fpam-cmk has been shown to have a wide range of biochemical and physiological effects. Its inhibition of specific proteases can affect various biological processes, including blood clotting, inflammation, and immune response. Fpam-cmk has also been shown to have potential applications in cancer research, as some proteases are overexpressed in cancer cells.
实验室实验的优点和局限性
The advantages of using Fpam-cmk in lab experiments include its specificity towards certain proteases, its irreversible inhibition, and its potential applications in various fields of research. However, Fpam-cmk also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
The potential applications of Fpam-cmk in scientific research are vast, and future directions for its use include the study of specific proteases in various biological processes, the development of new drugs targeting these proteases, and the exploration of its potential applications in cancer research. Additionally, the synthesis method of Fpam-cmk can be further refined to improve the yield and purity of the compound.
Conclusion
In conclusion, Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards certain proteases, irreversible inhibition, and potential applications in cancer research make it a valuable tool for studying biological processes. The refinement of its synthesis method and the exploration of its future directions will continue to contribute to the advancement of scientific research.
合成方法
Fpam-cmk is synthesized using a specific method that involves the reaction of chloromethylketone with a specific amino acid. The amino acid used in the reaction determines the specificity of the compound towards certain enzymes. The synthesis method has been refined over the years to improve the yield and purity of the compound. The purity of Fpam-cmk is critical for its use in scientific research, as impurities can affect the results of experiments.
科研应用
Fpam-cmk has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Fpam-cmk is in the study of proteases. Proteases are enzymes that play a critical role in various biological processes, including digestion, blood clotting, and immune response. Fpam-cmk has been shown to inhibit specific proteases, making it a valuable tool for studying their functions.
性质
CAS 编号 |
141650-30-8 |
|---|---|
产品名称 |
Fpam-cmk |
分子式 |
C39H52ClN9O6 |
分子量 |
778.3 g/mol |
IUPAC 名称 |
(2S)-N-(2-aminoacetyl)-2-[[2-[(4S,7S)-7-[(benzylamino)-phenylmethyl]-6,10-dioxo-4,7,8,9-tetrahydro-1H-pyridazino[1,2-a]diazepin-4-yl]acetyl]-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C39H52ClN9O6/c1-25(2)36(37(54)46-32(51)23-41)48(30(31(50)22-40)16-9-19-44-39(42)43)34(53)21-28-15-10-20-47-33(52)18-17-29(38(55)49(28)47)35(27-13-7-4-8-14-27)45-24-26-11-5-3-6-12-26/h3-8,10-15,25,28-30,35-36,45H,9,16-24,41H2,1-2H3,(H4,42,43,44)(H,46,51,54)/t28-,29+,30-,35?,36+/m1/s1 |
InChI 键 |
UDECRCRDXDVMFB-JUMHEGQASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NC(=O)CN)N([C@H](CCCN=C(N)N)C(=O)CCl)C(=O)C[C@H]1C=CCN2N1C(=O)[C@@H](CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
规范 SMILES |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
同义词 |
alpha-(1,7-diaza-5-(alpha-(phenylmethylamino)phenylmethyl)-2,6-dioxobicyclo(5.4.0)undecan-8-yl)glycyl-isoleucyl-argininyl chloromethyl ketone FPAM-CMK |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





